molecular formula C20H22N2O6S2 B2412977 (E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895444-07-2

(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2412977
CAS No.: 895444-07-2
M. Wt: 450.52
InChI Key: MHUSRDQHMZJSFZ-QZQOTICOSA-N
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Description

(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a sophisticated chemical tool of significant interest in medicinal chemistry and chemical biology research. Its structure, featuring a benzothiazole core with a methylsulfonyl electron-withdrawing group and a (E)-configured imine bond, is characteristic of compounds designed for targeted protein interaction. This scaffold is frequently explored in the development of kinase inhibitors, as the sulfonyl group and the methoxyethyl side chain can be critical for binding to the ATP-active site of various kinases [1] . The compound's specific substitution pattern suggests potential as a key intermediate or a final probe for investigating signaling pathways involved in oncogenesis and inflammatory diseases. Researchers utilize this benzamide derivative to study structure-activity relationships (SAR) and to develop novel therapeutic agents targeting protein kinases and other adenosine-binding proteins [2] . Its mechanism of action is presumed to involve competitive inhibition at enzymatic active sites, disrupting downstream phosphorylation events and cellular proliferation signals. This product is intended For Research Use Only and is a vital asset for scientists engaged in high-throughput screening, lead optimization, and mechanistic studies in drug discovery.

Properties

IUPAC Name

2,3-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S2/c1-26-11-10-22-15-9-8-13(30(4,24)25)12-17(15)29-20(22)21-19(23)14-6-5-7-16(27-2)18(14)28-3/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUSRDQHMZJSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide moiety linked to a benzo[d]thiazole unit. Its structural formula can be represented as follows:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This structure suggests potential interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant anticancer properties. For instance, research on related benzamide derivatives has shown promising cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. These compounds often work by inducing apoptosis and inhibiting cell proliferation through multiple pathways, including the modulation of p53 activity .

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : Studies suggest that such compounds can cause cell cycle arrest at various phases, particularly the G1/S or G2/M checkpoints. This prevents cancer cells from proliferating and facilitates their elimination .
  • Inhibition of Metastasis : Some derivatives have demonstrated the ability to inhibit metastasis by affecting cell adhesion molecules and extracellular matrix degradation enzymes.

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models, potentially making them suitable for treating inflammatory diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Apoptosis induction
MDA-MB-231 (Breast Cancer)12Cell cycle arrest
HeLa (Cervical Cancer)20Inhibition of metastasis

These results indicate that this compound has a potent effect on various cancer types.

In Vivo Studies

Further studies are needed to validate these findings in vivo. Preliminary animal studies suggest that similar compounds can reduce tumor size significantly without substantial toxicity to normal tissues. The therapeutic index appears favorable, indicating a potential for clinical application.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing the benzothiazole moiety often exhibit significant anticancer properties. For instance, studies have shown that similar benzothiazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of (E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may enhance its efficacy against certain types of cancers.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against common pathogens. Preliminary studies suggest that it may possess antibacterial and antifungal properties, similar to other benzothiazole derivatives which have been shown to inhibit the growth of bacteria like Escherichia coli and fungi such as Aspergillus niger .

Anti-inflammatory Effects

Compounds with similar structural features have demonstrated anti-inflammatory effects in various models. This suggests that this compound could potentially serve as a therapeutic agent in inflammatory diseases .

Photophysical Properties

The unique structure of this compound may also find applications in material science, particularly in the development of new photonic materials. Compounds like this have been studied for their ability to form J-aggregates, which are crucial for applications in organic light-emitting diodes (OLEDs) and solar cells .

Dye Applications

Due to its chromophoric properties, this compound could potentially be used as a dye or pigment in various applications ranging from textiles to biological imaging. Its ability to absorb light in specific wavelengths makes it suitable for these applications.

Case Studies and Research Findings

Several studies have documented the synthesis and application of benzothiazole derivatives similar to this compound:

StudyFindings
Azzam et al., 2024Investigated various benzothiazole derivatives for their biological activities, highlighting their potential as anticancer agents .
Prajapati & Modi, 2011Evaluated a range of thiazole derivatives for antimicrobial activity against Escherichia coli and Staphylococcus aureus, providing insights into structure-activity relationships .
Research on Cyanine DyesExplored photophysical properties related to benzothiazole compounds, demonstrating their utility in materials science applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis likely involves multi-step reactions, such as cyclization of benzothiazole intermediates, sulfonylation, and condensation. Key steps include:

  • Cyclization : Use of chlorinating agents (e.g., POCl₃) to form the benzo[d]thiazole core .
  • Sulfonylation : Methylsulfonyl group introduction via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Condensation : Formation of the hydrazone-like (ylidene) linkage using glacial acetic acid as a catalyst in ethanol reflux (4–6 hours) .
    • Optimization : Monitor reaction progress via TLC (Rf ~0.2–0.3 in ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio for limiting reagents). Purify intermediates via column chromatography (silica gel, DCM/MeOH gradient) .

Q. How can researchers characterize the stereochemical configuration (E/Z) of the ylidene moiety?

  • Methodology : Use a combination of:

  • NMR : NOESY/ROESY to detect spatial proximity between the methoxyethyl group and benzamide protons.
  • X-ray crystallography : Resolve crystal structures to confirm the E-configuration .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare energy minima of E/Z isomers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

  • Methodology :

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent ATP concentrations (1–10 µM range) .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
  • Structural analogs : Compare activity of derivatives lacking the methylsulfonyl group to identify SAR trends .
    • Data table :
Assay TypeIC₅₀ (nM)ATP Conc. (µM)Source
Kinase A12 ± 310
Kinase B250 ± 501

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties, and what modifications improve metabolic stability?

  • Methodology :

  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., CYP3A4-mediated demethylation) .
  • Isotopic labeling : Use ³⁵S-labeled methylsulfonyl groups to track metabolic fate via LC-MS/MS .
  • Structural tweaks : Replace methylsulfonyl with trifluoromethanesulfonyl to reduce oxidative metabolism .

Q. What computational tools predict binding modes of this compound with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Free energy calculations : Apply MM-GBSA to estimate ΔG binding (kcal/mol) .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodology :

  • Core modifications : Synthesize analogs with variations in:
  • Methoxy positions (2,3 vs. 3,4-dimethoxy).
  • Sulfonyl substituents (methyl vs. ethyl).
  • Bioactivity testing : Prioritize assays based on target relevance (e.g., cancer cell viability vs. antimicrobial activity) .
    • Data table :
DerivativeModificationIC₅₀ (nM)LogP
ParentNone122.8
Derivative A3,4-dimethoxy83.1

Q. How to address discrepancies in spectral data (e.g., HRMS vs. NMR) during structural validation?

  • Methodology :

  • HRMS calibration : Use internal standards (e.g., sodium trifluoroacetate) to minimize mass accuracy errors (±1 ppm) .
  • NMR assignments : Perform 2D experiments (HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Key Challenges & Solutions

  • Synthetic yield variability : Optimize protecting groups (e.g., tert-butyl for sulfonamide nitrogen) to prevent side reactions .
  • Solubility issues : Use co-solvents (DMSO/PEG-400) for in vivo studies .

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